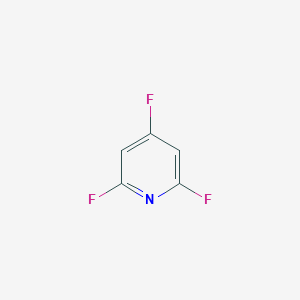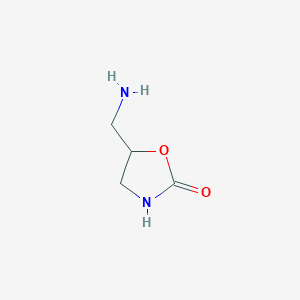
2,4,6-Trifluorpyridin
Übersicht
Beschreibung
2,4,6-Trifluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions of the pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C5H2F3N, and it has a molecular weight of 133.07 g/mol .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluoropyridine is extensively used in scientific research due to its unique properties:
Wirkmechanismus
Target of Action
2,4,6-Trifluoropyridine is a fluorinated pyridine derivative . It is primarily used as an organic synthesis intermediate It has been reported that it can be used to prepare inhibitors for respiratory syncytial virus (rsv) and antifungal medicinal compounds .
Mode of Action
The presence of strong electron-withdrawing fluorine substituents in the aromatic ring can influence its reactivity . Fluoropyridines, including 2,4,6-Trifluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
As a potential precursor for the synthesis of rsv inhibitors and antifungal medicinal compounds , it may indirectly influence the biochemical pathways related to these diseases.
Result of Action
As a potential precursor for the synthesis of rsv inhibitors and antifungal medicinal compounds , it may contribute to the therapeutic effects of these drugs.
Action Environment
It should be noted that the compound is classified as highly flammable and corrosive . Therefore, it should be handled with care, preferably in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
Biochemische Analyse
Biochemical Properties
It is known that fluoropyridines, such as 2,4,6-Trifluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Cellular Effects
It is known that the compound can cause burns of eyes, skin, and mucous membranes . It is also flammable, and its containers may explode when heated
Molecular Mechanism
It is known that the compound can be synthesized from 3,5-dichlorotrifluoropyridine over a palladium catalyst
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoropyridine can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine through a dechlorination reaction using palladium on carbon and ammonium formate. This method yields the desired product with an 85% yield . Another method involves the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C .
Industrial Production Methods: Industrial production of 2,4,6-Trifluoropyridine typically involves the use of high-yield reactions and optimized conditions to ensure the efficient production of the compound. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive towards nucleophiles, particularly at the 4-position .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and potassium fluoride.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Pentafluoropyridine: Known for its high reactivity towards nucleophiles, particularly at the 4-position.
2-Fluoropyridine: Exhibits similar reactivity but with only one fluorine atom, making it less electrophilic compared to 2,4,6-Trifluoropyridine.
3,5-Difluoro-2,4,6-triazidopyridine: Used in specialized applications, particularly in radiotherapy and imaging.
Uniqueness: 2,4,6-Trifluoropyridine is unique due to the presence of three fluorine atoms, which significantly enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its ability to undergo selective nucleophilic substitution at specific positions sets it apart from other fluorinated pyridines .
Eigenschaften
IUPAC Name |
2,4,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDRWXKBKVVUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382560 | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3512-17-2 | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: The provided research papers primarily focus on the synthetic chemistry of 2,4,6-trifluoropyridine and its use as a versatile building block for more complex molecules. Therefore, information regarding specific biological targets and downstream effects is not discussed within these papers.
A: 2,4,6-Trifluoropyridine has the molecular formula C5H2F3N and a molecular weight of 149.09 g/mol. Spectroscopic data, including NMR data for both oriented and non-oriented molecules, is discussed in several papers. [ [], [] ] For example, researchers observed differing chemical shifts for the α- and γ-azido groups in the 15N NMR spectra of 2,4,6-triazidopyridine, indicating varying reactivity in reactions like cycloaddition and phosphorylation. [ [] ] The vacuum-ultraviolet photoelectron spectra of 2,4,6-trifluoropyridine and other fluoropyridines have also been studied to understand the effects of fluorine substitution on electronic structure. [ [] ]
A: The provided research does not describe any catalytic properties of 2,4,6-trifluoropyridine itself. Instead, it is primarily utilized as a substrate in various reactions, including nucleophilic aromatic substitution and catalytic hydrodefluorination, for the synthesis of specifically fluorinated 4-aminopyridine derivatives. [ [] ]
A: Density functional theory (DFT) calculations have been employed to study the NMR JFF spin-spin coupling constants in 2,4,6-trifluoropyridine and other fluorinated pyridines. [ [] ] These calculations help to understand the relative importance of different electronic contributions (Fermi contact, spin-dipolar, etc.) to the observed coupling constants.
ANone: The provided papers do not delve into detailed stability studies or formulation strategies for 2,4,6-trifluoropyridine.
A: While specific SHE regulations are not discussed, one paper mentions a chemical burn incident involving 3,5-dichloro-2,4,6-trifluoropyridine. [ [] ] This emphasizes the importance of proper handling, personal protective equipment, and adherence to safety guidelines when working with this compound and related fluorinated pyridines.
ANone: The papers do not focus on specific applications of 2,4,6-trifluoropyridine that would necessitate discussing alternatives or substitutes. The research primarily highlights its utility as a synthetic building block.
ANone: Researchers utilize various tools and resources for studying 2,4,6-trifluoropyridine, including:
- Spectroscopic techniques: NMR spectroscopy (including 15N NMR), vacuum-ultraviolet photoelectron spectroscopy [ [], [], [] ]
- Computational methods: Density Functional Theory (DFT) calculations [ [] ]
- Synthetic chemistry techniques: Nucleophilic aromatic substitution, catalytic hydrodefluorination [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
![2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid](/img/structure/B32560.png)
